(R)-(-)-Rolipram - 85416-75-7

(R)-(-)-Rolipram

Catalog Number: EVT-299420
CAS Number: 85416-75-7
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-(-)-Rolipram is a highly selective inhibitor of phosphodiesterase-4 (PDE4) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This enzyme is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial intracellular signaling molecule involved in a wide range of physiological processes. By inhibiting PDE4, Rolipram effectively elevates cAMP levels, thereby modulating various cellular functions [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Its selectivity for PDE4 makes it a valuable tool for investigating the role of cAMP signaling in various biological systems [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Synthesis Analysis
  • Enantioselective Michael addition: This approach involves the stereoselective conjugate addition of a nucleophile to an α,β-unsaturated system, providing a chiral intermediate for Rolipram synthesis [, , , , , , , ].
  • Asymmetric hydrogenation: This method utilizes chiral catalysts to selectively reduce a prochiral substrate, leading to the formation of an enantioenriched precursor for Rolipram [, ].
  • Catalytic Enantioselective Intramolecular C-H Insertion: This method employs a chiral catalyst to direct the insertion of a carbene into a C-H bond, forming a key cyclic intermediate for Rolipram synthesis [].
Molecular Structure Analysis

(R)-(-)-Rolipram possesses a chiral center and exhibits optical activity. Its molecular structure consists of a pyrrolidinone ring connected to a substituted phenyl ring. This structure contributes to its specific binding to the PDE4 enzyme [, , ].

Chemical Reactions Analysis
  • Reduction of the nitro group: This reaction can be performed on a precursor containing a nitro group to obtain a Rolipram intermediate [].
  • Deprotection: This involves the removal of protecting groups used in the synthesis to reveal the desired functional groups in Rolipram [, , , ].
Mechanism of Action

(R)-(-)-Rolipram selectively inhibits PDE4 by binding to the catalytic domain of the enzyme [, , , ]. This binding prevents the hydrolysis of cAMP, leading to an increase in intracellular cAMP levels and subsequent modulation of downstream signaling pathways [, , ].

Applications
  • Investigation of cAMP signaling: Its ability to selectively inhibit PDE4 makes it a valuable tool for studying the role of cAMP in various physiological processes, including inflammation, learning, and memory [, , , , , ].
  • Development of novel therapeutics: Understanding the mechanism of action of (R)-(-)-Rolipram has contributed to the development of new PDE4 inhibitors with therapeutic potential for various diseases [, ].
  • Positron Emission Tomography (PET) imaging: Carbon-11 labeled (R)-(-)-Rolipram has been used as a PET radiotracer to study PDE4 expression and function in vivo, enabling the non-invasive visualization and quantification of PDE4 in living organisms [, , , , , , ].
  • Studying genetic mosaic disorders: Carbon-11 labeled (R)-(-)-Rolipram has been employed in PET imaging to study cAMP pathway activation in disorders such as McCune–Albright syndrome, providing insights into the underlying mechanisms and potential therapeutic targets [].
Future Directions
  • Development of improved PDE4 inhibitors: Designing and synthesizing new Rolipram analogues with enhanced potency, selectivity, and pharmacokinetic properties could lead to more effective therapeutics [, , ].
  • Further exploration of its therapeutic potential: Investigating the efficacy of Rolipram and its derivatives in preclinical and clinical studies for various conditions, including neurodegenerative diseases, inflammatory disorders, and cancer, could expand its therapeutic applications [, ].
  • Advancements in PET imaging: Developing new fluorine-18 labeled Rolipram analogues could provide improved PET tracers for studying PDE4 in vivo, enabling more sensitive and specific imaging studies [].
  • Elucidating the role of different PDE4 subtypes: Understanding the specific roles of the various PDE4 subtypes in different tissues and disease states could lead to the development of more targeted therapies with fewer side effects [].

(S)-(+)-Rolipram

    RS14203

      CDP 840

        RP 73401 (Piclamilast)

          SB 207499 (Ariflo)

            [18F]MNI-617

              GSK356278

              • Relevance: Studies utilized -rolipram PET imaging to investigate the relationship between GSK356278 plasma concentration and PDE4 occupancy in the brains of healthy volunteers. Results indicated that GSK356278 effectively reduced -rolipram binding, signifying its occupancy of PDE4 binding sites. [²⁷] This research exemplifies the use of (R)-(-)-Rolipram as a PET ligand for investigating the in vivo effects of other PDE4 inhibitors and highlights the shared target of these compounds.

              Properties

              CAS Number

              85416-75-7

              Product Name

              (R)-(-)-Rolipram

              IUPAC Name

              (4R)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one

              Molecular Formula

              C16H21NO3

              Molecular Weight

              275.34 g/mol

              InChI

              InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m0/s1

              InChI Key

              HJORMJIFDVBMOB-LBPRGKRZSA-N

              SMILES

              COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3

              Canonical SMILES

              COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3

              Isomeric SMILES

              COC1=C(C=C(C=C1)[C@H]2CC(=O)NC2)OC3CCCC3

              Product FAQ

              Q1: How Can I Obtain a Quote for a Product I'm Interested In?
              • To receive a quotation, send us an inquiry about the desired product.
              • The quote will cover pack size options, pricing, and availability details.
              • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
              • Quotations are valid for 30 days, unless specified otherwise.
              Q2: What Are the Payment Terms for Ordering Products?
              • New customers generally require full prepayment.
              • NET 30 payment terms can be arranged for customers with established credit.
              • Contact our customer service to set up a credit account for NET 30 terms.
              • We accept purchase orders (POs) from universities, research institutions, and government agencies.
              Q3: Which Payment Methods Are Accepted?
              • Preferred methods include bank transfers (ACH/wire) and credit cards.
              • Request a proforma invoice for bank transfer details.
              • For credit card payments, ask sales representatives for a secure payment link.
              • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
              Q4: How Do I Place and Confirm an Order?
              • Orders are confirmed upon receiving official order requests.
              • Provide full prepayment or submit purchase orders for credit account customers.
              • Send purchase orders to sales@EVITACHEM.com.
              • A confirmation email with estimated shipping date follows processing.
              Q5: What's the Shipping and Delivery Process Like?
              • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
              • You can use your FedEx account; specify this on the purchase order or inform customer service.
              • Customers are responsible for customs duties and taxes on international shipments.
              Q6: How Can I Get Assistance During the Ordering Process?
              • Reach out to our customer service representatives at sales@EVITACHEM.com.
              • For ongoing order updates or questions, continue using the same email.
              • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

              Quick Inquiry

               Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.